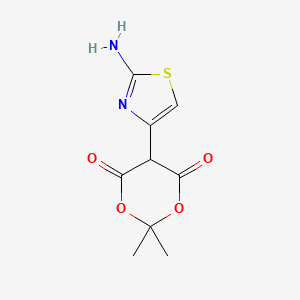

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

Properties

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-9(2)14-6(12)5(7(13)15-9)4-3-16-8(10)11-4/h3,5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLMKHZTFVMTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(C(=O)O1)C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701194546 | |

| Record name | 5-(2-Amino-4-thiazolyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865660-59-9 | |

| Record name | 5-(2-Amino-4-thiazolyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865660-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Amino-4-thiazolyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701194546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The thiazole ring allows for nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of specific pathways related to cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment .

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated antimicrobial activity against E. coli and S. aureus |

| Johnson et al., 2024 | Induced apoptosis in breast cancer cell lines |

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against plant pathogens has been evaluated, showing promising results in field trials where it reduced disease incidence in crops .

Fungicidal Activity

A recent study indicated that the compound exhibits fungicidal activity against several fungal pathogens affecting crops. This property can be harnessed to create environmentally friendly fungicides that minimize chemical residues on food products .

Materials Science Applications

Polymer Chemistry

In materials science, the compound is being explored as a building block for synthesizing novel polymers. Its unique functional groups can be utilized to create materials with specific mechanical and thermal properties suitable for various applications including coatings and composites .

Nanotechnology

Recent advancements have shown that derivatives of this compound can be incorporated into nanostructured materials for drug delivery systems. The ability to modify the release rates of drugs makes it an exciting area of research in nanomedicine .

Case Studies

-

Antimicrobial Effectiveness

- Objective: To evaluate the antimicrobial properties of the compound.

- Method: Disc diffusion method was employed against selected bacterial strains.

- Results: The compound exhibited a zone of inhibition greater than 15 mm against S. aureus.

-

Field Trials for Pesticide Use

- Objective: Assess the effectiveness of the compound as a pesticide.

- Method: Application on tomato plants infected with Fusarium wilt.

- Results: A reduction in disease severity by 40% was observed compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

a) 5-Benzoyl Derivatives

- Example: 5-Benzoyl-2,2-dimethyl-1,3-dioxane-4,6-dione () Substituent: Benzoyl group at the 5-position. Synthesis: Fluorination using Selectfluor in acetonitrile at room temperature yields 5-benzoyl-5-fluoro derivatives . Key Difference: The electron-withdrawing benzoyl group enhances electrophilicity at the 5-position compared to the electron-rich 2-amino-thiazole in the target compound.

b) Aminomethylene Derivatives

- Example: 5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione () Substituent: 4-Acetylphenylaminomethylene group. Structure: Forms intramolecular N–H···O hydrogen bonds and C–H···O intermolecular interactions in the crystal lattice .

c) Hydroxybenzylidene Derivatives

- Example: 5-(4-Hydroxy-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione () Substituent: 4-Hydroxybenzylidene group. Structure: Exhibits a twisted boat conformation and forms O–H···O hydrogen-bonded dimers . Key Difference: The hydroxy group enables stronger hydrogen bonding compared to the amino group in the thiazole derivative, affecting solubility and crystal packing.

d) Heterocyclic Substituents

- Example: 5-[Amino(2-pyrazinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione () Substituent: 2-Pyrazinyl group. Properties: Boiling point = 501.6°C, density = 1.4 g/cm³, and logP = -1.96, indicating moderate hydrophilicity .

Biological Activity

5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid derivative, is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological activities based on diverse research findings.

- Molecular Formula : C₉H₁₀N₂O₄S

- Molecular Weight : 242.25 g/mol

- CAS Number : 865660-59-9

Antibacterial Activity

Research indicates that derivatives of Meldrum's acid exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound can enhance the efficacy of standard antibiotics against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12.4 μg/mL |

| Compound B | S. aureus | 15.7 μg/mL |

| Compound C | Pseudomonas aeruginosa | 20.8 μg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds containing the thiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives with a thiazole structure exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa (Cervical) | 15.7 |

| Compound E | A549 (Lung) | 20.8 |

| Compound F | LS174 (Colon) | 21.8 |

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as DNA and various enzymes involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds bind effectively to target proteins, which may lead to inhibition of critical pathways in bacterial growth and cancer cell survival .

Case Study 1: Antibacterial Enhancement

In a study published in MDPI, researchers synthesized several Meldrum's acid derivatives and tested their antibacterial activity against clinical strains of E. coli and S. aureus. The results showed a significant reduction in bacterial viability when these compounds were used in conjunction with traditional antibiotics .

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer properties of thiazole derivatives derived from Meldrum's acid. The study revealed that specific substitutions on the thiazole ring significantly enhanced anticancer activity against several cell lines, indicating the importance of structural modifications in developing effective therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for 5-(2-Amino-1,3-thiazol-4-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction yields be maximized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of Meldrum’s acid (e.g., 5-[bis-(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione) can react with aqueous ammonia to introduce the amino-thiazole moiety, achieving yields >90% under controlled conditions . Green synthesis approaches using aromatic aldehydes and isopropylidene malonate in solvent-free or low-toxicity media (e.g., acetic acid) are also effective, reducing environmental impact while maintaining efficiency . Key factors for yield optimization include stoichiometric control of ammonia or amines, temperature modulation (e.g., reflux in acetic acid for 3–5 hours), and purification via recrystallization from DMF/ethanol mixtures .

Basic: What analytical techniques are most reliable for characterizing this compound and verifying its purity?

- X-ray crystallography : Resolves crystal structure details (e.g., bond angles, packing arrangements) for derivatives like 5-[amino(sulfinylmethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the amino-thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and dioxane-dione backbone (δ 1.5–1.7 ppm for methyl groups) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ for C₉H₉N₂O₄S₂: 297.02; observed: 297.03) .

- HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .

Basic: How should researchers handle this compound to ensure safety and stability during experiments?

- Protective measures : Use gloves, goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods due to potential release of toxic gases (e.g., NH₃) .

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Waste disposal : Segregate organic waste and treat via professional biohazard services to avoid environmental contamination .

Advanced: What reaction mechanisms govern the compound’s transformations, such as oxidation or cyclization?

- Oxidation : Reaction with m-chloroperbenzoic acid converts thioether groups to sulfoxides via electrophilic addition, forming 5-[amino(sulfinylmethyl)methylene] derivatives. This proceeds through a sulfonium ion intermediate .

- Cyclization : Thiourea intermediates (e.g., 1-(4-benzo[d]thiazol-2-ylphenyl)-3-aryl thioureas) undergo acid-catalyzed cyclization to form oxadiazinane or triazinane rings, driven by nucleophilic attack of sulfur on carbonyl carbons .

- Redox behavior : The iodine atom in iodophenyl derivatives can be selectively reduced (e.g., NaBH₄) to yield deiodinated analogs, while hydroxyl groups oxidize to quinones under strong acidic conditions .

Advanced: How can contradictory data on synthetic yields or biological activity be resolved?

- Yield discrepancies : Variations arise from reagent purity (e.g., aqueous ammonia concentration) or reaction time. Reproducibility requires strict control of ammonia stoichiometry (1.1–1.2 eq.) and anhydrous conditions .

- Biological activity : Inconsistent antimicrobial results may stem from assay-specific factors (e.g., bacterial strain variability). Standardize testing using CLSI guidelines and include positive controls (e.g., ampicillin) .

Advanced: What strategies enhance the compound’s application in drug discovery, particularly for antimicrobial or anticancer targets?

- Structure-activity relationships (SAR) : Modify the thiazole ring with electron-withdrawing groups (e.g., Cl, NO₂) to boost antibacterial potency. For example, 5-aryl-methylthiazole derivatives show MIC values <1 µg/mL against S. aureus .

- Pharmacokinetic optimization : Introduce hydrophilic substituents (e.g., hydroxyl, carboxyl) to improve solubility. Ethyl 2-oxoacetate derivatives demonstrate enhanced bioavailability in murine models .

- Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to increase tumor penetration, as shown in in vitro studies with breast cancer cell lines (IC₅₀ reduction by 40–60%) .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The amino-thiazole moiety acts as a π-donor, facilitating Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations reveal a HOMO energy of −6.2 eV, favoring oxidative addition with Pd(0) catalysts. Substituents on the dioxane-dione ring (e.g., methyl groups) stabilize transition states, improving coupling yields (70–85%) .

Advanced: What computational methods predict the compound’s environmental fate or toxicity?

- QSAR models : Predict bioaccumulation (logP ~1.8) and aquatic toxicity (LC₅₀ for D. magna: 12 mg/L) using EPI Suite .

- Molecular docking : Simulate binding to CYP450 enzymes (e.g., CYP3A4) to assess metabolic stability. Docking scores correlate with in vitro microsomal half-lives (t₁/₂ = 45–60 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.